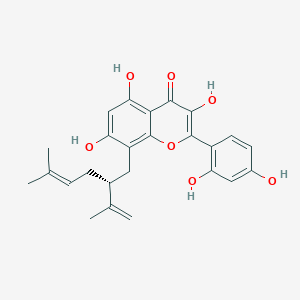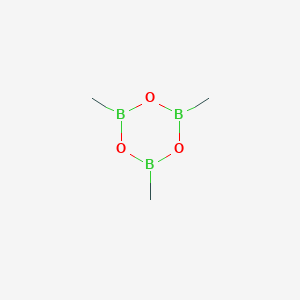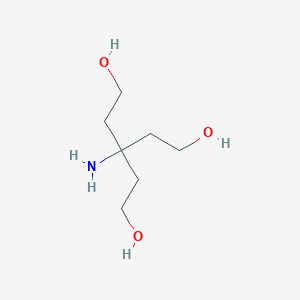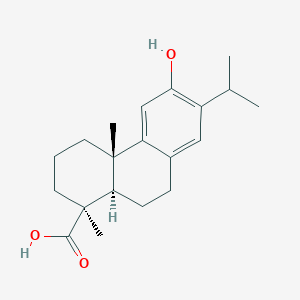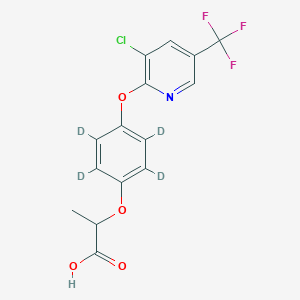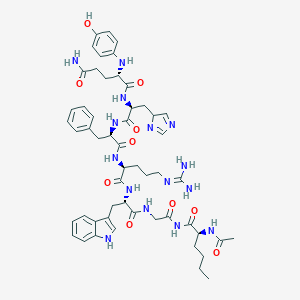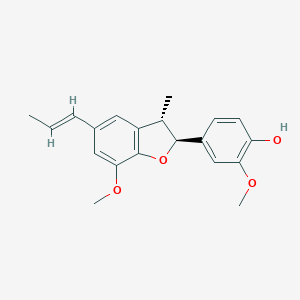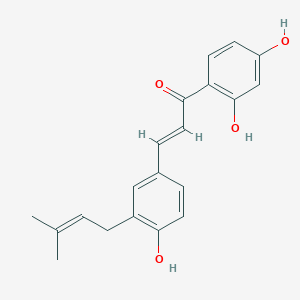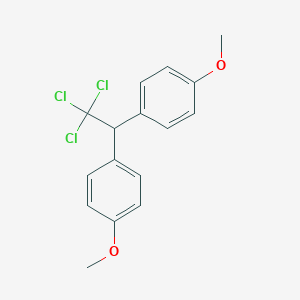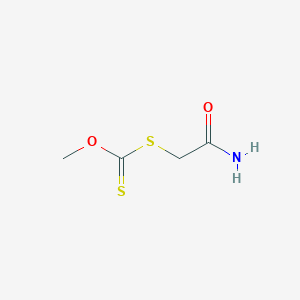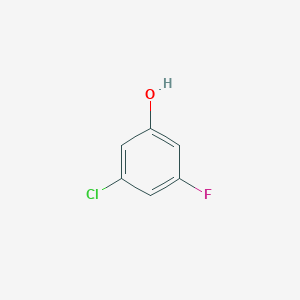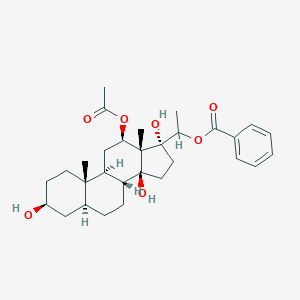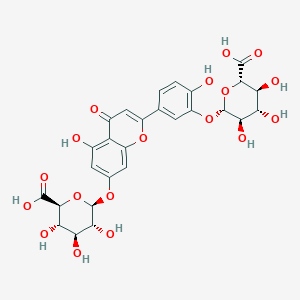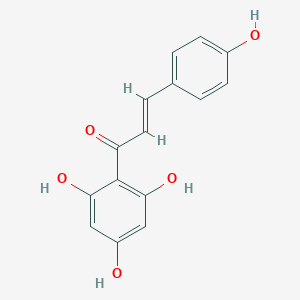
Naringenin-Chalkon
Übersicht
Beschreibung
Naringenin-Chalkon, auch bekannt als Chalconaringenin oder Isosalipurpol, ist ein häufig vorkommendes Chalkonoid. Es wird aus 4-Cumaroyl-CoA und Malonyl-CoA durch Chalkon-Synthase synthetisiert, einem Schlüsselezym im Phenylpropanoid-Stoffwechselweg. This compound kann spontan zu Naringenin, einem Flavanon, cyclisieren. Diese Verbindung ist weit verbreitet in Zitrusfrüchten und bekannt für ihre antiviralen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Naringenin-Chalkon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung aufgrund seiner biologischen Aktivitäten. Es weist antivirale, krebshemmende, antioxidative, entzündungshemmende, blutdrucksenkende, antimalarielle, antiulzerative, antivirale, antiprotozoische, kardiovaskuläre und mutagene Eigenschaften auf . Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für verschiedene klinische Anwendungen, einschließlich der Entwicklung neuer Medikamente und Therapeutika .
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es aktiviert phosphorylierte und nicht-phosphorylierte Akt- und PI3K-Proteine, wodurch das Tumorvolumen und -gewicht bei behandelten Mäusen reduziert werden . Zusätzlich hemmt es oxidativen Stress und Zytokinproduktion, einschließlich Interleukin-33, Tumornekrosefaktor α und Interleukin-1β, die hyperalgesisch sind .
Wirkmechanismus
Target of Action
Naringenin chalcone primarily targets the biosynthesis of flavonoids in plants . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase (CHS) , a key enzyme in the phenylpropanoid pathway . This compound also exhibits various biological activities such as antioxidant, antitumor, antiviral, antibacterial, and anti-inflammatory properties .
Mode of Action
Naringenin chalcone interacts with its targets to initiate the biosynthesis of flavonoids. It forms the flavonol backbone through cyclization under the catalysis of chalcone isomerase (CHI) , resulting in the formation of naringenin . Naringenin chalcone can suppress cancer development in various body parts by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .
Biochemical Pathways
The biosynthesis of naringenin chalcone involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) . These enzymes facilitate the conversion of L-tyrosine into naringenin, the common precursor for flavonoid natural products .
Pharmacokinetics
Naringenin chalcone shows low dissolution rate, cell absorption, and bioavailability . The pharmacokinetics of naringenin includes phase-I metabolism, where it is converted to naringenin, with subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid .
Result of Action
The molecular and cellular effects of naringenin chalcone’s action are diverse. It has been reported to inhibit histamine release , suppress cytokine production , and exhibit antagonistic activities on all types of opioid receptors . Moreover, it has shown remarkable biologic properties, like anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic activities, or neuroprotective .
Action Environment
The action of naringenin chalcone is influenced by environmental factors. For instance, the cyclization of naringenin chalcone to naringenin is more likely to occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles . Additionally, the formation of homodimers stabilized by π–π stacking that will interact with other dimers by H-bonding is proposed to occur in a hydrophobic environment .
Biochemische Analyse
Biochemical Properties
Naringenin Chalcone plays a significant role in biochemical reactions. It interacts with enzymes such as chalcone synthase (CHS) during its synthesis . The interaction involves the conversion of 4-coumaroyl-CoA and malonyl-CoA into Naringenin Chalcone .
Molecular Mechanism
Naringenin Chalcone exerts its effects at the molecular level through several mechanisms. One of these is the spontaneous cyclization to naringenin, a flavanone . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Naringenin Chalcone is involved in the phenylpropanoid pathway . It interacts with enzymes such as chalcone synthase (CHS) during its synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Naringenin-Chalkon wird aus 4-Cumaroyl-CoA und Malonyl-CoA durch Chalkon-Synthase synthetisiert. Dieses Enzym katalysiert die erste irreversible Reaktion bei der Produktion von Flavonoidverbindungen, indem es p-Cumaroyl- Coenzym A mit drei Malonyl-CoA-Einheiten zu this compound kombiniert, das dann zu Naringenin cyclisiert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch mikrobielle Fermentation. Die Verbesserung der Aktivität der Chalkon-Synthase durch Protein-Engineering erhöht die Naringenin-Produktion durch mikrobielle Fermentation und kann die Produktion von wertvollen Flavonoiden erleichtern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Naringenin-Chalkon durchläuft verschiedene chemische Reaktionen, darunter Cyclisierung, Isomerisierung und Dimerisierung. Die Cyclisierungsreaktion wandelt this compound in Naringenin um, katalysiert durch Chalkon-Isomerase .
Häufige Reagenzien und Bedingungen: Die Cyclisierung von this compound zu Naringenin erfordert das Vorhandensein von Chalkon-Isomerase. Die Isomerisierungs- und Dimerisierungsprozesse werden durch das Vorhandensein von H-gebundenen Wassernetzwerken beeinflusst, wodurch die Cyclisierung in einem wässrigen intrazellulären Umfeld energetisch günstig ist .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Cyclisierung von this compound gebildet wird, ist Naringenin, ein Flavanon. Zusätzlich kann this compound Homodimere bilden, die durch π–π-Stapelung stabilisiert werden und über H-Bindung mit anderen Dimeren interagieren .
Vergleich Mit ähnlichen Verbindungen
Naringenin-Chalkon ähnelt anderen Flavonoiden wie Naringenin, Dihydrotricin und Tricin. Diese Verbindungen sind Ligninmonomere im Papyrus und teilen ähnliche Biosynthesewege . This compound ist einzigartig aufgrund seiner Fähigkeit, zusätzliche Verknüpfungen über seine konjugierte Doppelbindung zu bilden, wodurch die Bandbreite an Flavonoiden erweitert wird, die in natürlichen Ligninen enthalten sind .
Liste ähnlicher Verbindungen:- Naringenin
- Dihydrotricin
- Tricin
This compound sticht durch seine einzigartigen strukturellen Eigenschaften und seine breite Palette biologischer Aktivitäten hervor, was es zu einer wertvollen Verbindung für wissenschaftliche Forschung und industrielle Anwendungen macht.
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMWTPYORBCMF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043553 | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25515-46-2, 73692-50-9, 5071-40-9 | |
| Record name | Naringenin chalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naringenin chalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naringenin chalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NARINGENIN CHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
| Record name | Chalconaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


